N-(2,5-difluorophenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Description
N-(2,5-difluorophenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a synthetic small molecule featuring a triazolo[4,3-a]pyrazin core, a bicyclic heterocycle known for its pharmacological relevance. The compound’s structure includes:
- Acetamide linkage: Positioned at the triazolo-pyrazin ring’s second carbon, connected to an N-(2,5-difluorophenyl) group.
- 3-Methoxyphenoxy substituent: At the eighth position of the pyrazine ring.
The 2,5-difluorophenyl group enhances lipophilicity and metabolic stability, while the 3-methoxyphenoxy substituent may influence solubility and target binding .
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N5O4/c1-30-13-3-2-4-14(10-13)31-19-18-25-27(20(29)26(18)8-7-23-19)11-17(28)24-16-9-12(21)5-6-15(16)22/h2-10H,11H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLVZPBOBRUYLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=C(C=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-difluorophenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Triazolopyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrazine ring.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a substitution reaction, often using a halogenated precursor and a suitable nucleophile.
Attachment of the Methoxyphenoxy Moiety: This step involves the coupling of the methoxyphenoxy group to the triazolopyrazine core, typically through an etherification reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for precise control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-difluorophenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the difluorophenyl and methoxyphenoxy moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenated precursors and nucleophiles such as amines or alcohols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2,5-difluorophenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-difluorophenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to therapeutic effects.
Comparison with Similar Compounds
Heterocyclic Core
- Triazolo[4,3-a]pyrazin (Target) vs. Triazolo[4,3-c]pyrimidin (): The pyrazin ring (two nitrogen atoms at 1,4 positions) in the target compound offers distinct electronic properties compared to the pyrimidin core (nitrogens at 1,3 positions).
Substituent Effects
- N-Aryl Groups: The target’s 2,5-difluorophenyl group increases lipophilicity (clogP ~3.5 estimated) compared to the dimethylphenyl group in ’s compound (clogP ~2.8), likely improving membrane permeability . 3-Methoxyphenoxy vs. 4-hydroxyphenoxy (Compound 12): Methoxy groups enhance metabolic stability by resisting oxidative degradation compared to hydroxyl groups, which may require protective prodrug strategies .
Research Findings and Hypotheses
Synthetic Accessibility: The target compound’s synthesis likely parallels methods used for Compound 12 (), where phenoxy-acetamide linkages are formed via nucleophilic substitution (e.g., reacting chloroacetamide with hydroxylated precursors) .
Structure-Activity Relationships (SAR): Fluorine substituents (2,5-difluorophenyl) may enhance bioavailability and target affinity compared to non-halogenated analogs, as seen in kinase inhibitors like imatinib . The 3-methoxyphenoxy group could improve binding to hydrophobic enzyme subpockets, analogous to the role of aryl ethers in COX-2 inhibitors .
Potential Limitations: High molecular weight (~450 g/mol) and rotatable bonds (~8) may reduce oral bioavailability, necessitating formulation optimization.
Biological Activity
Synthesis
The synthesis of N-(2,5-difluorophenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide involves several steps that typically include the formation of the triazole and pyrazine moieties. While specific synthetic routes for this compound were not detailed in the search results, related compounds often utilize methods such as cyclization and acylation to achieve the desired structure.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds. For instance, a screening of drug libraries revealed that certain derivatives exhibit significant cytotoxicity against various cancer cell lines. The mechanism often involves inhibition of key cellular pathways that promote proliferation and survival in cancer cells . While specific data on the tested compound's anticancer efficacy is limited, its structural analogs have shown promising results in inhibiting tumor growth.
Antimicrobial Properties
Compounds with similar structural features have demonstrated antimicrobial activity against a range of pathogens. For example, thiazole derivatives have been shown to possess antibacterial properties against resistant strains of Staphylococcus aureus and Enterococcus faecium . This suggests that this compound may also exhibit antimicrobial properties worth exploring.
The biological activity of compounds like this compound is often attributed to their ability to interact with specific biological targets. Research indicates that similar compounds can modulate enzyme activity or disrupt cellular signaling pathways critical for cell survival and proliferation. For instance, some derivatives act as inhibitors of key enzymes involved in cancer metabolism or microbial resistance mechanisms .
Study 1: Anticancer Screening
In a notable study published on January 1, 2019, researchers identified novel anticancer compounds through a screening process on multicellular spheroids. The findings indicated that certain structural modifications could enhance cytotoxicity against cancer cells . Although the specific compound was not tested directly in this study, it highlights the potential for derivatives of this compound to be evaluated for similar effects.
Study 2: Antimicrobial Evaluation
Another research initiative focused on evaluating the antimicrobial properties of thiazole derivatives showed promising results against drug-resistant strains. The study emphasized the importance of specific functional groups in enhancing biological activity . This suggests that modifications in the structure of this compound might yield compounds with improved antimicrobial efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
